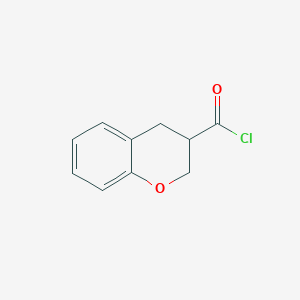
Chroman-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Chroman-3-carbonyl chloride can be synthesized through multiple methods. One approach involves the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones, leading to the formation of 3,3'-carbonyl-bis(chromones), which are dimeric chromones bridged by a carbonyl group. These compounds have shown activity as inhibitors of mammalian alkaline phosphatases (Miliutina et al., 2016).
Molecular Structure Analysis
The molecular structure of chroman-3-carbonyl chloride derivatives has been a subject of interest. For instance, a study on a stable tetramethylethylene-bridged chromocene carbonyl complex revealed a normal wedge-shaped metallocene derivative, indicating a close approximation to C2 symmetry with respect to the Cr-CO axis (Schwemlein et al., 1983).
Chemical Reactions and Properties
Chroman-3-carbonyl chloride undergoes various chemical reactions, forming different compounds. For example, its reaction with certain olefins results in chlorohydrins as major products, showing the versatility of chromyl chloride in organic synthesis (Stairs et al., 1963).
Physical Properties Analysis
The physical properties of chroman-3-carbonyl chloride derivatives can be elucidated through experimental and theoretical studies. The gas-phase electron diffraction and theoretical calculations on 3-chloropropanoyl chloride, for instance, provide insight into its conformational structure, showcasing the diverse conformers that exist for such compounds (Johansen & Hagen, 2006).
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Chromones, including derivatives like Chroman-3-carbonyl chloride, are natural compounds found in a human diet and have shown antioxidant properties. These properties suggest their potential utility in environmental and biological systems for mitigating oxidative stress and related cellular impairments (Yadav et al., 2014). Additionally, research on chromium remediation technologies indicates a significant focus on bioremediation techniques to reduce Cr(VI) to less toxic forms, potentially aligning with the chemical activities of chroman derivatives in environmental detoxification (Xia et al., 2019).
Catalysis and Organic Chemistry
Chroman derivatives are integral to various synthetic and catalytic processes in organic chemistry. Advances in transition-metal catalyzed hydroxycarbonylation reactions showcase the importance of organic chloride compounds, including chroman-related structures, in facilitating novel organic transformations (Bertoux et al., 1999). These catalytic activities are essential for synthesizing complex organic molecules, indicating the potential utility of Chroman-3-carbonyl chloride in similar contexts.
Industrial and Environmental Chemistry
The review of carbon-based solid acids, including those derived from organic compounds similar to chroman derivatives, highlights their role in green chemistry and catalysis (Mahajan & Gupta, 2019). Such materials are crucial for developing renewable energy solutions and environmental remediation techniques, pointing to the broader applications of chroman structures in sustainable technologies.
Zukünftige Richtungen
While specific future directions for Chroman-3-carbonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and applications of related compounds such as chroman-2-ones and chromanes . This suggests that there may be potential for future research into Chroman-3-carbonyl chloride and its derivatives.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYMIZHFYTWMAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383681 |
Source


|
| Record name | Chroman-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-3-carbonyl chloride | |
CAS RN |
115822-58-7 |
Source


|
| Record name | Chroman-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

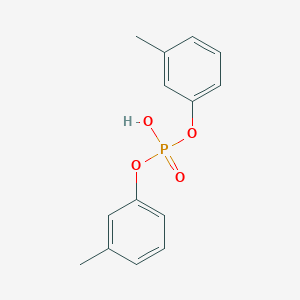

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
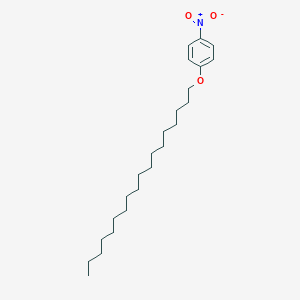
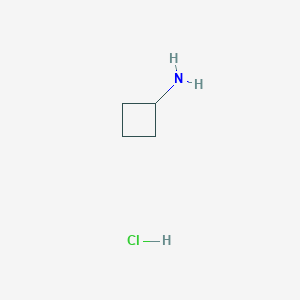
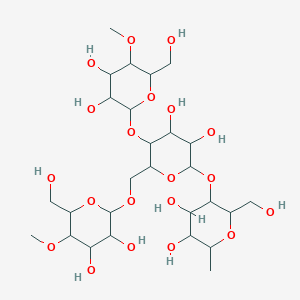
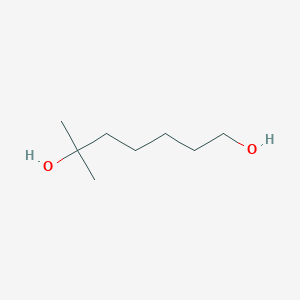
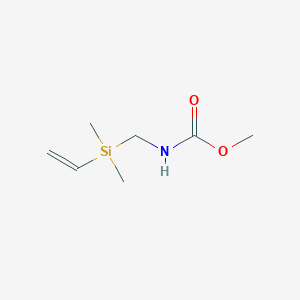

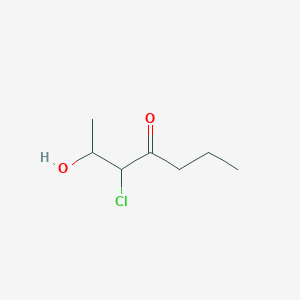
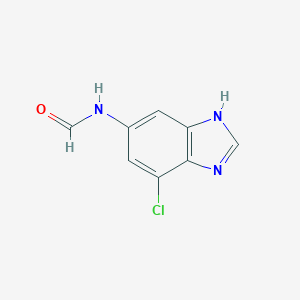
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)